G6PD Inhibition Potency: Fluasterone vs. DHEA (Ki Comparison)
Fluasterone demonstrates substantially enhanced glucose-6-phosphate dehydrogenase (G6PD) inhibition compared to its parent compound DHEA. This is a direct molecular target engagement measure [1]. Fluasterone acts as an uncompetitive inhibitor with a Ki of 0.5-0.51 μM, whereas DHEA exhibits a Ki of approximately 17-18.7 μM under comparable in vitro conditions [2].
| Evidence Dimension | G6PD inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.51 μM (Fluasterone) |
| Comparator Or Baseline | Ki = 17-18.7 μM (DHEA) |
| Quantified Difference | Approximately 33-37-fold more potent inhibition |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This >30-fold potency difference directly impacts dose selection and efficacy in NADPH/redox-dependent experimental models, making fluasterone the preferred choice for studies requiring robust G6PD inhibition at lower compound concentrations.
- [1] PeptideDB. Fluasterone product database entry. Bioactivity: Ki = 0.51 μM for G6PD. View Source
- [2] Schwartz AG, Pashko LL. Dehydroepiandrosterone, glucose-6-phosphate dehydrogenase, and longevity. Ageing Res Rev. 2004 Apr;3(2):171-87. (Referenced for DHEA Ki of 17-18.7 μM). View Source
